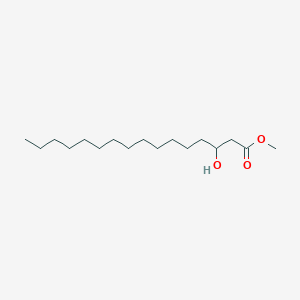

Methyl 3-hydroxyhexadecanoate

概要

説明

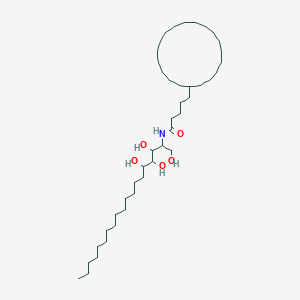

3-ヒドロキシヘキサデカン酸メチルエステルは、メチル 3-ヒドロキシヘキサデカン酸としても知られており、分子式がC₁₇H₃₄O₃である有機化合物です。これは、ヒドロキシ脂肪酸の一種である3-ヒドロキシヘキサデカン酸のメチルエステル誘導体です。

2. 製法

合成経路と反応条件: 3-ヒドロキシヘキサデカン酸メチルエステルの合成は、3-ヒドロキシヘキサデカン酸とメタノールとのエステル交換によって達成できます。この反応は、通常、効率的に進行するために酸または塩基触媒を必要とします。例えば、硫酸またはメトキシドナトリウムを触媒として使用できます。 反応は、酸をそのメチルエステルに完全に変換することを確実にするために還流条件下で行われます .

工業的製造方法: 工業的な設定では、酵素触媒プロセスを使用して3-ヒドロキシヘキサデカン酸メチルエステルの生産を最適化できます。リパーゼは、脂肪の加水分解を触媒する酵素であり、エステル交換反応を促進するために使用できます。 この方法は、反応条件が穏やかで特異性が高いため有利であり、収率が高く、副生成物が少なくなります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyhexadecanoic acid methyl ester can be achieved through the transesterification of 3-hydroxyhexadecanoic acid with methanol. This reaction typically requires an acid or base catalyst to proceed efficiently. For example, sulfuric acid or sodium methoxide can be used as catalysts. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of 3-hydroxyhexadecanoic acid methyl ester can be optimized using enzyme-catalyzed processes. Lipases, which are enzymes that catalyze the hydrolysis of fats, can be employed to facilitate the transesterification reaction. This method is advantageous due to its mild reaction conditions and high specificity, leading to higher yields and fewer by-products .

化学反応の分析

反応の種類: 3-ヒドロキシヘキサデカン酸メチルエステルは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: ヒドロキシル基は、ケトンまたはカルボン酸を形成するために酸化できます。

還元: エステル基はアルコールに還元できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)を酸化剤として使用できます。

還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)は一般的な還元剤です。

主な生成物:

酸化: 3-ケトヘキサデカン酸メチルエステルまたは3-カルボキシヘキサデカン酸メチルエステル。

還元: 3-ヒドロキシヘキサデカンオール。

4. 科学研究への応用

3-ヒドロキシヘキサデカン酸メチルエステルは、科学研究でいくつかの用途があります。

生化学: これは、脂質代謝と酵素活性を研究するための生化学試薬として使用されます。

医薬品: これは、生物活性化合物と薬物送達システムの合成における中間体として役立ちます。

バイオ燃料: これは、高いエネルギー含有量と生分解性などの好ましい特性により、潜在的なバイオ燃料として調査されています.

科学的研究の応用

3-Hydroxyhexadecanoic acid methyl ester has several applications in scientific research:

Biochemistry: It is used as a biochemical reagent for studying lipid metabolism and enzyme activity.

Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drug delivery systems.

Material Science: It is used in the production of biodegradable polymers and other materials.

作用機序

3-ヒドロキシヘキサデカン酸メチルエステルの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。生化学的研究では、リパーゼやエステラーゼなどの脂質代謝に関与する酵素の基質として作用することができます。 これらの酵素はエステル結合の加水分解を触媒し、3-ヒドロキシヘキサデカン酸を放出し、これはその後さらに代謝プロセスに関与することができます .

類似化合物:

メチル 3-ヒドロキシオクタデカン酸: 構造が似ていますが、炭素鎖が長くなっています。

メチル 3-ヒドロキシデカン酸: 構造が似ていますが、炭素鎖が短くなっています。

メチル 3-ヒドロキシブタン酸: より短い鎖のヒドロキシ脂肪酸メチルエステル

独自性: 3-ヒドロキシヘキサデカン酸メチルエステルは、その特定の鎖長と第3炭素位置にヒドロキシル基が存在することからユニークです。 この構造的特徴は、生化学、医薬品、バイオ燃料における特定の用途に適した独特の物理的および化学的特性を与えます .

類似化合物との比較

Methyl 3-hydroxyoctadecanoate: Similar in structure but with a longer carbon chain.

Methyl 3-hydroxydecanoate: Similar in structure but with a shorter carbon chain.

Methyl 3-hydroxybutanoate: A shorter-chain hydroxy fatty acid methyl ester

Uniqueness: 3-Hydroxyhexadecanoic acid methyl ester is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon position. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications in biochemistry, pharmaceuticals, and biofuels .

特性

IUPAC Name |

methyl 3-hydroxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTWUESFQWFDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

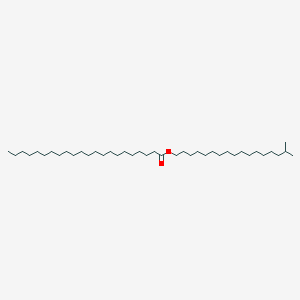

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966210 | |

| Record name | Methyl 3-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51883-36-4 | |

| Record name | Methyl 3-hydroxyhexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51883-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxypalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051883364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)